4-(2-Isopropyl-5-methylphenoxy)aniline
Description
Properties
IUPAC Name |
4-(5-methyl-2-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)15-9-4-12(3)10-16(15)18-14-7-5-13(17)6-8-14/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWCZCOUSODQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Chloro-4-Fluorotoluene
The synthesis begins with 2-chloro-4-fluorotoluene as the starting material. Nitration is achieved using concentrated sulfuric acid and nitric acid (1:1.05–1.3 molar ratio) at 0°C, yielding 2-chloro-4-fluoro-5-nitrotoluene with an 86% yield. The reaction proceeds via electrophilic aromatic substitution, with the nitro group predominantly occupying the para position relative to the methyl group.
Isopropoxy Substitution
The fluoro substituent in 2-chloro-4-fluoro-5-nitrotoluene is replaced with isopropoxy via nucleophilic aromatic substitution. Using cesium carbonate as a base and isopropyl alcohol in DMF at 50°C for 24 hours, this step achieves a 78% yield of 2-chloro-4-isopropoxy-5-nitrotoluene. The choice of cesium carbonate enhances reactivity by stabilizing the transition state through cation-π interactions.
Suzuki-Miyaura Coupling
A boronic ester derivative, tetramethyl ethylene ketone borine, is coupled with the chlorinated intermediate under palladium catalysis. In dioxane with potassium acetate at reflux, this step proceeds quantitatively (100% yield), forming a biaryl structure critical for subsequent functionalization.
Second Coupling with 3-Bromopyridine
The intermediate undergoes a second coupling with 3-bromopyridine using sodium carbonate and tetrakis(triphenylphosphine)palladium(0) in DMF at 100°C. This step yields 69% of the coupled product, with chromatographic purification required to isolate the desired isomer.
Catalytic Hydrogenation
The final step involves hydrogenation of nitro groups and aromatic rings using platinum dioxide under 60 atm H₂ at 100°C in acetic acid. This reduction achieves an 83% yield of 4-(2-isopropyl-5-methylphenoxy)aniline, with the platinum catalyst enabling selective nitro-group reduction without over-hydrogenation.
Overall Yield : 38.4% (calculated from stepwise yields).
Nitration-Condensation "One-Pot" Strategy
Nitration of 2,6-Diisopropyl Aniline
Adapting methodology from related phenoxy aniline syntheses, 2,6-diisopropyl aniline is nitrated in toluene or o-xylene with sulfuric acid and nitric acid at 110–115°C. The reaction generates 2,6-diisopropyl-4-nitroaniline in situ, avoiding intermediate isolation.
Quaternary Ammonium Salt-Catalyzed Condensation
Without isolating the nitro intermediate, phenol is introduced alongside liquid sodium hydroxide and a quaternary ammonium salt catalyst (e.g., tetrabutylammonium bromide). At 110–112°C, condensation proceeds via nucleophilic aromatic substitution, forming 4-(2-isopropyl-5-methylphenoxy)nitrobenzene. The catalyst facilitates phase transfer, enhancing reaction efficiency.
Nitro Reduction
The nitro group is reduced using hydrogenation (Pd/C, 1 atm H₂) or stoichiometric iron in hydrochloric acid, yielding the target aniline derivative. This method reports a 99.5% purity post-recrystallization, though yield data specific to this compound require extrapolation.
Advantages : Reduced reaction temperature (110°C vs. 140°C in traditional methods), minimized solvent use, and high selectivity.
Palladium-Mediated Cross-Coupling Approaches
Ullmann-Type Coupling
A modified Ullmann reaction couples 4-iodoaniline with 2-isopropyl-5-methylphenol using copper(I) iodide and 1,10-phenanthroline in DMSO at 120°C. This method achieves moderate yields (50–65%) but requires rigorous exclusion of oxygen.
Buchwald-Hartwig Amination
Alternative protocols employ palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligands to couple bromophenol derivatives with aniline. In toluene at 100°C, this method attains 70–75% yield, though substrate scope limitations exist for sterically hindered phenols.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-Isopropyl-5-methylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted anilines .
Scientific Research Applications
4-(2-Isopropyl-5-methylphenoxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: It may be used in the study of biological processes and as a potential bioactive compound.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(2-Isopropyl-5-methylphenoxy)aniline with structurally or functionally related compounds derived from the evidence:
Key Structural and Functional Insights:
- Lipophilicity: The isopropyl and methyl groups in this compound likely increase its lipophilicity compared to simpler aniline derivatives (e.g., aniline itself) or polar compounds like fenofibric acid .
- Reactivity: The primary amine group in the target compound enables reactions such as diazotization or acylation, similar to aniline . However, steric hindrance from the phenoxy substituents may reduce reactivity compared to unsubstituted aniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
